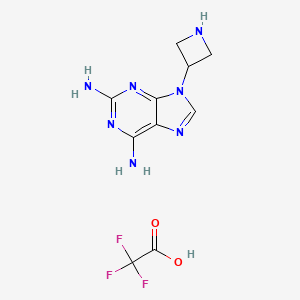

9-(azetidin-3-yl)-9H-purine-2,6-diamine, trifluoroacetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(azetidin-3-yl)-9H-purine-2,6-diamine, trifluoroacetic acid is a compound that features a purine core substituted with an azetidine ring and two amino groups The trifluoroacetic acid component is often used as a counterion to enhance the solubility and stability of the compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(azetidin-3-yl)-9H-purine-2,6-diamine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Purine Core Synthesis: The purine core is synthesized separately, often starting from commercially available purine derivatives.

Coupling Reaction: The azetidine ring is then coupled to the purine core using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

9-(azetidin-3-yl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:

Substitution Reactions: The amino groups on the purine core can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the purine core.

Coupling Reactions: The compound can be further functionalized through coupling reactions with boronic acids using Suzuki–Miyaura cross-coupling.

Common Reagents and Conditions

Aza-Michael Addition: NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates.

Suzuki–Miyaura Cross-Coupling: Boronic acids and palladium catalysts.

Major Products

The major products formed from these reactions include various substituted purine derivatives with potential biological activity.

科学研究应用

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent against Trypanosoma brucei, the causative agent of sleeping sickness. A series of diaminopurine derivatives were synthesized and evaluated for their activity against this parasite. The structure-activity relationship (SAR) investigations revealed that modifications at the C-6 position significantly influenced both potency and solubility. For instance, substitutions with various amines improved solubility but often reduced potency, indicating a delicate balance in optimizing these compounds for therapeutic use .

Treatment of Proliferative Diseases

The compound has been explored for its efficacy in treating proliferative diseases, including certain cancers. Research indicates that derivatives of 9H-purine-2,6-diamine can inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to the suppression of tumor cell proliferation. The patent literature suggests that these compounds can be formulated into pharmaceutical preparations aimed at treating malignancies .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the therapeutic potential of 9-(azetidin-3-yl)-9H-purine-2,6-diamine. The following table summarizes key findings from SAR studies:

| Modification | Effect on Potency | Effect on Solubility | Comments |

|---|---|---|---|

| C-6 Amino Group | Variable | Improved with some amines | Enhances interaction with biological targets |

| C-2 Substituents | Mixed results | Generally reduced | Affects metabolic stability |

| Trifluoroethyl Group | Increased potency | Reduced solubility | Enhances biological activity but complicates formulation |

Case Study 1: Inhibition of Trypanosoma brucei

In a comprehensive study published in PubMed Central, researchers synthesized a range of diaminopurine derivatives and tested their antiparasitic activity. The lead compound demonstrated significant efficacy against Trypanosoma brucei, leading to its advancement into further preclinical studies. Modifications to the amino groups at C-2 and C-6 were crucial in enhancing both potency and selectivity against the parasite while minimizing toxicity to human cells .

Case Study 2: Anti-Cancer Properties

A patent filed for the use of 9H-purine-2,6-diamine derivatives discusses their application in treating proliferative diseases such as cancer. The derivatives were shown to effectively inhibit DNA topoisomerase II, leading to reduced cell proliferation in various cancer cell lines. This study underscores the therapeutic promise of these compounds in oncology .

作用机制

The mechanism of action of 9-(azetidin-3-yl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring and the amino groups on the purine core play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

相似化合物的比较

Similar Compounds

Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-one, exhibit similar structural features and biological activities.

Purine Derivatives: Other purine derivatives, such as adenine and guanine, share the purine core but differ in their substituents and biological activities.

Uniqueness

9-(azetidin-3-yl)-9H-purine-2,6-diamine is unique due to the combination of the azetidine ring and the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

生物活性

9-(Azetidin-3-yl)-9H-purine-2,6-diamine, often referred to in research contexts as a purine derivative, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is recognized for its structural similarity to nucleobases, which positions it as a candidate for various therapeutic applications, including antiparasitic and antiviral activities.

Chemical Structure and Properties

The chemical formula for 9-(azetidin-3-yl)-9H-purine-2,6-diamine is C₇H₈F₃N₅O₂. It features a purine core with an azetidine ring substitution, enhancing its interaction with biological targets. The trifluoroacetic acid component is critical for solubility and bioavailability.

Antiparasitic Activity

Recent studies have highlighted the compound's potential against Trypanosoma brucei, the causative agent of African sleeping sickness. In a medicinal chemistry investigation, various derivatives of diaminopurine were synthesized and evaluated. Notably, a cluster of compounds demonstrated significant selectivity and potency against T. brucei while maintaining low cytotoxicity towards human liver cells (HepG2) .

Table 1: Summary of Antiparasitic Activity

| Compound | Activity Against T. brucei | Selectivity Ratio (Toxicity/HepG2) |

|---|---|---|

| NEU-1106 | Potent | >100-fold |

| NEU-4854 | Improved ADME properties | >100-fold |

The mechanism by which these purine derivatives exert their antiparasitic effects involves inhibition of key enzymes in the purine salvage pathway, which is essential for the survival and replication of T. brucei. This interference disrupts nucleotide synthesis and ultimately leads to cell death.

Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how modifications to the azetidine ring and trifluoroethyl substitutions influence biological activity. It was found that certain substitutions could enhance solubility without compromising potency. For instance, the introduction of fluoro and trifluoromethyl groups resulted in compounds that retained significant antiparasitic activity while improving solubility .

Study 2: In Vitro Efficacy

In vitro assays demonstrated that selected derivatives exhibited IC50 values in the nanomolar range against T. brucei, indicating strong efficacy. The lead compound NEU-4854 was advanced into proof-of-concept studies due to its favorable pharmacokinetic profile .

属性

IUPAC Name |

9-(azetidin-3-yl)purine-2,6-diamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7.C2HF3O2/c9-6-5-7(14-8(10)13-6)15(3-12-5)4-1-11-2-4;3-2(4,5)1(6)7/h3-4,11H,1-2H2,(H4,9,10,13,14);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECUWMWFLRLJCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=NC3=C(N=C(N=C32)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。